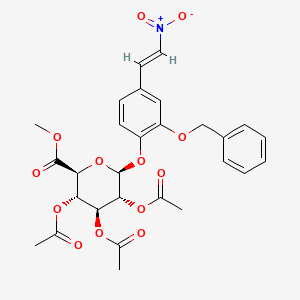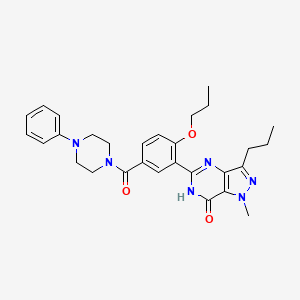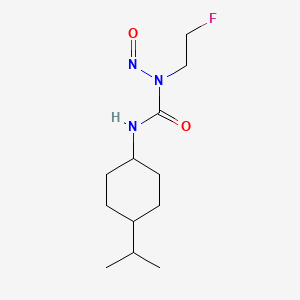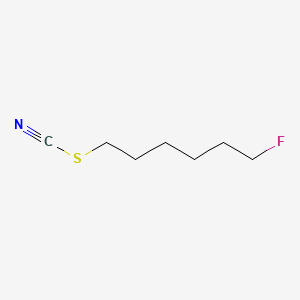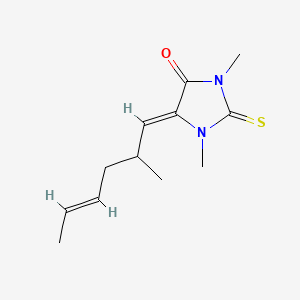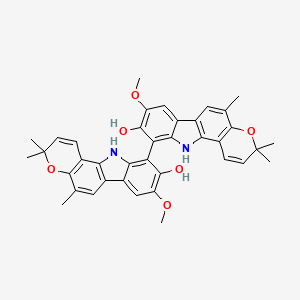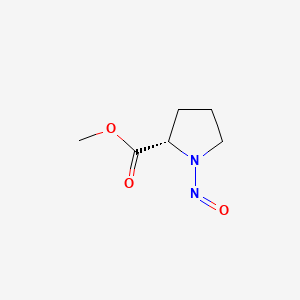
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate typically involves the nitrosation of a pyrrolidine derivative. One common method is the reaction of (S)-2-pyrrolidinecarboxylic acid with nitrous acid (HNO2) in the presence of a suitable solvent, such as acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the final product.
化学反応の分析
Types of Reactions
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group (-NO2).
Reduction: The nitroso group can be reduced to form an amine group (-NH2).
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of Methyl (S)-1-nitro-2-pyrrolidinecarboxylate.
Reduction: Formation of Methyl (S)-1-amino-2-pyrrolidinecarboxylate.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and their derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a signaling molecule.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroso compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate involves its interaction with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that can modulate cellular signaling pathways. These interactions can affect various biological processes, including gene expression, protein function, and cell proliferation.
類似化合物との比較
Similar Compounds
Methyl (S)-1-nitro-2-pyrrolidinecarboxylate: Similar structure but with a nitro group instead of a nitroso group.
Methyl (S)-1-amino-2-pyrrolidinecarboxylate: Similar structure but with an amino group instead of a nitroso group.
Methyl (S)-1-hydroxy-2-pyrrolidinecarboxylate: Similar structure but with a hydroxy group instead of a nitroso group.
Uniqueness
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can participate in various redox reactions, making the compound a valuable tool in both synthetic chemistry and biological research.
特性
CAS番号 |
35909-01-4 |
|---|---|
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC名 |
methyl (2S)-1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(9)5-3-2-4-8(5)7-10/h5H,2-4H2,1H3/t5-/m0/s1 |
InChIキー |
TWHZGAYWZCCUSQ-YFKPBYRVSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCN1N=O |
正規SMILES |
COC(=O)C1CCCN1N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


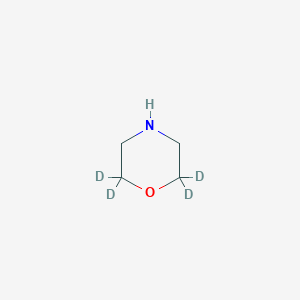
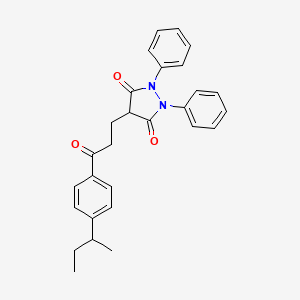
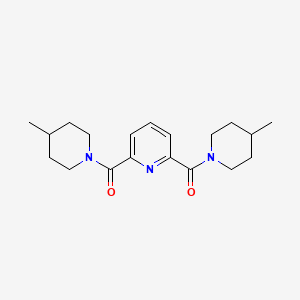
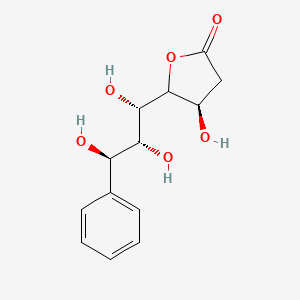
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
